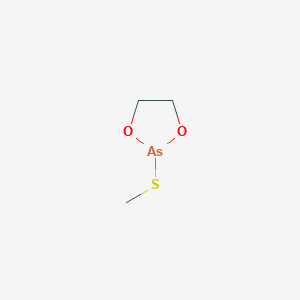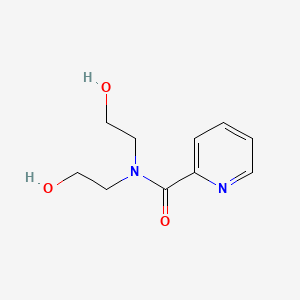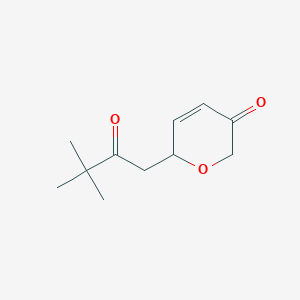
6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one is a chemical compound with a unique structure that includes a pyran ring and a dimethyl-oxobutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-2-oxobutanoic acid with appropriate reagents to form the desired pyran ring structure. The reaction conditions typically include the use of solvents like acetonitrile and catalysts such as pyridinium ylides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the pyran ring or the oxobutyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-oxobutanoic acid: A related compound with similar structural features.
Retinoic Acid 3,3-Dimethyl-2-oxobutyl Ester: Another compound with a similar oxobutyl side chain.
Uniqueness
6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one is unique due to its specific combination of a pyran ring and a dimethyl-oxobutyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88222-61-1 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)-2H-pyran-5-one |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)10(13)6-9-5-4-8(12)7-14-9/h4-5,9H,6-7H2,1-3H3 |
InChI Key |
OJUBJVJAGCBXDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC1C=CC(=O)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


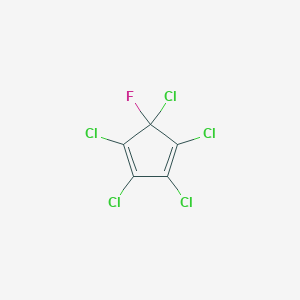
![2-[(Ethoxycarbonyl)amino]octyl acetate](/img/structure/B14387641.png)
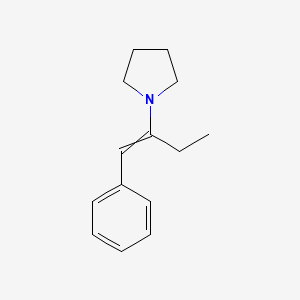
![2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14387649.png)
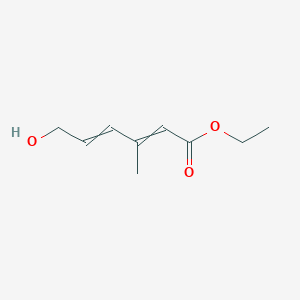
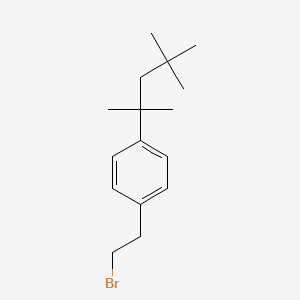
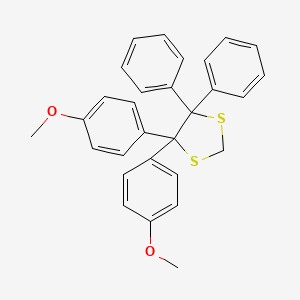
![2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B14387675.png)
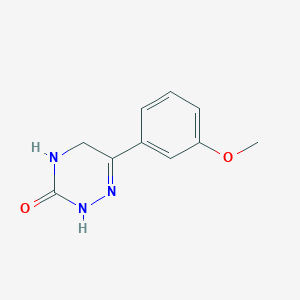
![6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14387685.png)
![Methyl [2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate](/img/structure/B14387693.png)
